Dopamine Transporter (DAT) Inhibition: Sertraline Demonstrates Unique Dual Reuptake Profile Among SSRIs
Sertraline uniquely inhibits the dopamine transporter (DAT) at clinically relevant concentrations, differentiating it pharmacologically from other SSRIs including fluoxetine, paroxetine, and citalopram, which demonstrate negligible DAT affinity [1]. Sertraline's DAT IC50 of 720 nM, while approximately 10-fold higher than its SERT IC50 (70 nM), represents measurable dopaminergic activity absent in comparator SSRIs .
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition Potency |
|---|---|
| Target Compound Data | Sertraline: DAT IC50 = 720 nM; SERT/DAT selectivity ratio ≈ 10:1 |
| Comparator Or Baseline | Fluoxetine, Paroxetine, Citalopram: DAT IC50 >10,000 nM (negligible DAT inhibition at therapeutic concentrations) |
| Quantified Difference | Sertraline exhibits approximately 14-fold greater DAT inhibitory potency than fluoxetine and paroxetine based on comparative IC50 values |
| Conditions | In vitro human monoamine transporter uptake assays using radiolabeled substrates |
Why This Matters
The dual SERT/DAT inhibition profile of sertraline provides a mechanistic rationale for its activating effects and differential therapeutic profile in depression with psychomotor retardation or anergic features, distinguishing it from purely serotonergic SSRIs.
- [1] Goodnick PJ, Goldstein BJ. Selective serotonin reuptake inhibitors in affective disorders — I. Basic pharmacology. J Psychopharmacol. 1998;12(3 Suppl B):S5-S20. Statement: 'The relative potency of sertraline for dopamine reuptake inhibition differentiates it pharmacologically from other SSRIs.' View Source
